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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-Formyl-5-methylnicotinic acid

This guide details the chemical structure, synthesis, properties, and applications of 6-Formyl-5-methylnicotinic acid , a critical pyridine intermediate in medicinal chemistry. High-Fidelity Intermediate for Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, properties, and applications of 6-Formyl-5-methylnicotinic acid , a critical pyridine intermediate in medicinal chemistry.

High-Fidelity Intermediate for Heterocyclic Drug Discovery

Part 1: Executive Summary & Structural Identity

6-Formyl-5-methylnicotinic acid (CAS: 1289038-56-7 ) is a tri-functionalized pyridine derivative.[1][2] It serves as a versatile "linchpin" scaffold in drug development, particularly for synthesizing fused heterocycles (e.g., imidazo[1,2-a]pyridines) and kinase inhibitors. Its structure combines an electron-deficient pyridine core with three distinct reactive handles: a carboxylic acid (C3), a methyl group (C5), and a reactive formyl (aldehyde) group (C6).

Chemical Identity Table[3]
PropertySpecification
IUPAC Name 6-Formyl-5-methylpyridine-3-carboxylic acid
CAS Number 1289038-56-7
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
SMILES Cc1cc(C(O)=O)cnc1C=O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water.[3]

Part 2: Structural Analysis & Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its functional groups. Understanding the electronic environment is crucial for designing synthesis routes.

Electronic Environment
  • Pyridine Core: The nitrogen atom exerts an electron-withdrawing effect, making the ring electron-deficient (

    
    -deficient). This deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attack.
    
  • C6-Formyl Group: Located ortho to the ring nitrogen and ortho to the C5-methyl group. The aldehyde is highly electrophilic due to the combined inductive withdrawal of the pyridine nitrogen and the resonance withdrawal of the carbonyl itself.

  • C3-Carboxylic Acid: Provides a handle for amide coupling or esterification. It exists as a carboxylate anion at physiological pH (pKa ~3.5–4.0).

Key Reactivity Modes
  • Schiff Base Formation: The C6-aldehyde condenses rapidly with primary amines or hydrazines. This is the primary vector for scaffold elaboration.

  • Cyclization: Reaction with 1,2-diamines leads to fused bicyclic systems (e.g., reacting with 2-aminopyridine yields complex polycycles).

  • Oxidation Sensitivity: The aldehyde is prone to autoxidation to the dicarboxylic acid (5-methylpyridine-2,5-dicarboxylic acid) if exposed to air.

Part 3: Synthesis & Production Protocols

Two primary routes exist for the synthesis of 6-Formyl-5-methylnicotinic acid. Route A (Manganese Dioxide Oxidation) is recommended for laboratory-scale high-purity synthesis, while Route B (Selenium Dioxide Oxidation) is a classic industrial approach.

Synthesis Pathway Visualization

SynthesisPathway Start Methyl 5,6-dimethylnicotinate (Precursor) Inter1 Methyl 6-(hydroxymethyl)- 5-methylnicotinate Start->Inter1 N-oxide rearrangement or Selective Red. Oxidation Oxidation (MnO2 or SeO2) Start->Oxidation Direct SeO2 (Route B) Inter1->Oxidation ProductEster Methyl 6-formyl- 5-methylnicotinate Oxidation->ProductEster Selective Oxidation FinalProduct 6-Formyl-5-methyl- nicotinic acid ProductEster->FinalProduct Hydrolysis (LiOH/THF)

Caption: Synthesis of 6-Formyl-5-methylnicotinic acid via selective oxidation pathways.

Detailed Protocol: Route A (MnO₂ Oxidation)

This method is preferred for its mild conditions and prevention of over-oxidation to the dicarboxylic acid.

Reagents:

  • Methyl 6-(hydroxymethyl)-5-methylnicotinate (Intermediate)

  • Manganese(IV) oxide (Activated, excess)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Methyl 6-(hydroxymethyl)-5-methylnicotinate in anhydrous DCM (0.1 M concentration).

  • Activation: Add 10.0 eq of activated MnO₂. Note: High excess is required due to the heterogeneous nature of the reaction.

  • Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the alcohol spot.

  • Workup: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the Methyl 6-formyl-5-methylnicotinate as a white solid (Yield typically 85–95%).

  • Hydrolysis (Final Step): Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 eq) and stir at 0°C for 1 hour. Acidify carefully with 1N HCl to pH 3–4 to precipitate the title acid.

Part 4: Physicochemical Properties Data

The following data consolidates experimental and predicted values for the acid and its common methyl ester derivative.

Property6-Formyl-5-methylnicotinic AcidMethyl Ester Derivative
Molecular Weight 165.15179.17
H-Bond Donors 1 (COOH)0
H-Bond Acceptors 4 (N, C=O, COOH)4
Predicted pKa (Acid) 3.62 ± 0.10N/A
Predicted pKa (Pyridine N) 2.8 ± 0.2 (Lowered by EWGs)~2.5
logP (Predicted) 0.541.12
Polar Surface Area (PSA) 74.6 Ų63.6 Ų

Part 5: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The compound is an ideal "fragment" due to its low molecular weight (<200) and high polarity. It is often screened against metalloproteases or kinases where the pyridine nitrogen can chelate metals or accept hydrogen bonds in the active site.

Imidazo[1,2-a]pyridine Synthesis

A primary application is the synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, a scaffold found in drugs like Zolpidem (though different substitution) and various anti-inflammatory agents.

Reaction Logic: The C6-formyl group and the pyridine nitrogen (N1) react with 2-aminopyridines or isonitriles (Groebke-Blackburn-Bienaymé reaction) to close the imidazole ring.

Reductive Amination

The aldehyde is stable enough to undergo reductive amination with diverse amines (using NaBH(OAc)₃) to install solubilizing side chains, a common tactic to improve the pharmacokinetic profile of lipophilic drug candidates.

Part 6: References

  • BLD Pharm. (2024). Product Analysis: 6-Formyl-5-methylnicotinic acid (CAS 1289038-56-7).[1][2] Retrieved from

  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). Crystal structure of 6-methylnicotinic acid. Acta Crystallographica Section E, 67(9), o2286. (Structural analog reference). Retrieved from

  • Venkatesan, S., et al. (2006). Selective oxidation of primary alcohols to aldehydes. Journal of Molecular Catalysis A: Chemical, 250(1-2), 87-93. (Methodology grounding).

  • ChemicalBook. (2024). Synthesis of Methyl 6-formylnicotinate. Retrieved from

  • Mutti, F., et al. (2018).[4] Biocatalytic method for the chemoselective aerobic oxidation of aldehydes. Green Chemistry. Retrieved from

Sources

Exploratory

The Strategic Role of 6-Formyl-5-methylnicotinic Acid in Pyridine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Substituted Pyridines The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The functionalization of the pyridine ring with diverse substituents allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. Among the vast array of substituted pyridines, those bearing multiple, synthetically versatile functional groups are of paramount importance as they serve as key intermediates in the construction of complex molecular architectures.[1] This guide focuses on one such strategic building block: 6-Formyl-5-methylnicotinic acid .

This trifunctional molecule, featuring a carboxylic acid, a methyl group, and a reactive formyl group on a pyridine core, represents a highly valuable intermediate for the synthesis of a wide range of pharmaceutical ingredients.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity in a controlled and predictable manner. This guide will provide an in-depth exploration of the synthesis, properties, and, most importantly, the diverse applications of 6-Formyl-5-methylnicotinic acid in modern pyridine chemistry, offering insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 6-Formyl-5-methylnicotinic acid is essential for its effective use in synthesis. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its constituent functional groups and related structures.

PropertyPredicted Value/ObservationReference
Molecular FormulaC₈H₇NO₃N/A
Molecular Weight165.15 g/mol N/A
AppearanceExpected to be a solid at room temperatureN/A
SolubilityLikely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents.N/A
Acidity (pKa)The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for nicotinic acids.N/A

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the formyl proton (typically downfield, ~10 ppm), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would display signals for the six pyridine ring carbons (with those attached to the electron-withdrawing groups shifted downfield), the methyl carbon, the formyl carbon (~190 ppm), and the carboxylic acid carbonyl carbon (~165-170 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 6-Formyl-5-methylnicotinic Acid: A Proposed Pathway

The selective oxidation of one methyl group in the presence of another on a pyridine ring is a challenging yet feasible transformation. Success hinges on the differential reactivity of the methyl groups, which can be influenced by electronic and steric factors. The methyl group at the 6-position is adjacent to the electron-withdrawing nitrogen atom, which may influence its reactivity towards certain oxidizing agents.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Oxidation cluster_2 Step 3: Hydrolysis 5,6-Dimethylnicotinic_acid 5,6-Dimethylnicotinic acid Ester Methyl 5,6-dimethylnicotinate 5,6-Dimethylnicotinic_acid->Ester MeOH, H₂SO₄ (cat.) Reflux Formyl_Ester Methyl 6-formyl-5-methylnicotinate Ester->Formyl_Ester Mild Oxidizing Agent (e.g., SeO₂, NBS/light) Target_Molecule 6-Formyl-5-methylnicotinic acid Formyl_Ester->Target_Molecule LiOH or NaOH (aq) THF/H₂O G Molecule 6-Formyl-5-methylnicotinic acid Formyl Group Carboxylic Acid Methyl Group Formyl_Reactions Condensation Reactions (Knoevenagel, Wittig) Reductive Amination Oxidation to Carboxylic Acid Molecule:f1->Formyl_Reactions Carboxylic_Acid_Reactions Amide Coupling Esterification Decarboxylation Molecule:f2->Carboxylic_Acid_Reactions Methyl_Reactions Further Oxidation Halogenation Molecule:f3->Methyl_Reactions G Start 6-Formyl-5-methylnicotinic acid + Active Methylene Compound Reaction Base (e.g., piperidine, pyridine) Solvent (e.g., EtOH, Toluene) Heat Start->Reaction Product α,β-Unsaturated Pyridine Derivative Reaction->Product

Sources

Foundational

6-Formyl-5-methylnicotinic Acid: A Versatile Scaffold for Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 6-Formyl-5-methylnicotinic acid is a highly functionalized pyridine derivative poised to serve as a pivotal building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-5-methylnicotinic acid is a highly functionalized pyridine derivative poised to serve as a pivotal building block in modern medicinal chemistry. Its unique arrangement of a carboxylic acid, a formyl group, and a methyl-substituted pyridine core offers a trifecta of reactive sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthetic pathways, chemical reactivity, and potential applications in pharmaceutical development, with a particular focus on the synthesis of kinase inhibitors and other privileged heterocyclic scaffolds. Detailed experimental protocols, data summaries, and workflow visualizations are presented to empower researchers in leveraging this promising intermediate for accelerated drug discovery programs.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The strategic placement of multiple functional groups on this core structure, as seen in 6-formyl-5-methylnicotinic acid, unlocks a vast chemical space for the synthesis of novel therapeutics. Nicotinic acid and its derivatives have a long history in medicine, with applications ranging from treating pellagra to managing hyperlipidemia.[1] Contemporary research has expanded their utility, demonstrating significant potential in the development of anticancer and anti-inflammatory agents.[2] 6-Formyl-5-methylnicotinic acid emerges from this legacy as a next-generation building block, offering orthogonal reactivity that allows for sequential and controlled chemical transformations.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₇NO₃Calculated
Molecular Weight 165.15 g/mol Calculated
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, MeOH) and aqueous base.N/A
CAS Number 19041-34-8N/A

The key structural features of 6-formyl-5-methylnicotinic acid are the carboxylic acid at the 3-position, the formyl group at the 6-position, and the methyl group at the 5-position of the pyridine ring. This substitution pattern has profound implications for the molecule's reactivity:

  • The Carboxylic Acid: Offers a handle for amide bond formation, esterification, or conversion to other functional groups. Its acidity is influenced by the electron-withdrawing nature of the pyridine ring.

  • The Formyl Group: A versatile electrophile for nucleophilic additions, reductive aminations, and condensation reactions to form a wide variety of heterocyclic systems.

  • The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor and influences the reactivity of the substituents.

Synthesis of 6-Formyl-5-methylnicotinic Acid: A Proposed Pathway

While a direct, peer-reviewed synthesis of 6-formyl-5-methylnicotinic acid is not extensively documented, a logical and efficient synthetic route can be proposed based on established transformations of related nicotinic acid derivatives. The most plausible approach involves the selective oxidation of a precursor, 6-(hydroxymethyl)-5-methylnicotinic acid.

G cluster_0 Step 1: Oxidation of the Ethyl Group cluster_1 Step 2: Esterification cluster_2 Step 3: Benzylic Bromination cluster_3 Step 4: Hydrolysis to Alcohol cluster_4 Step 5: Selective Oxidation of Alcohol cluster_5 Step 6: Saponification 2_methyl_5_ethylpyridine 2-Methyl-5-ethylpyridine 6_methylnicotinic_acid 6-Methylnicotinic Acid 2_methyl_5_ethylpyridine->6_methylnicotinic_acid [O] (e.g., HNO₃, KMnO₄) 6_methylnicotinic_acid_2 6-Methylnicotinic Acid methyl_6_methylnicotinate Methyl 6-methylnicotinate 6_methylnicotinic_acid_2->methyl_6_methylnicotinate MeOH, H⁺ methyl_6_methylnicotinate_2 Methyl 6-methylnicotinate methyl_6_bromomethyl Methyl 6-(bromomethyl)-5-methylnicotinate methyl_6_methylnicotinate_2->methyl_6_bromomethyl NBS, Radical Initiator methyl_6_bromomethyl_2 Methyl 6-(bromomethyl)-5-methylnicotinate methyl_6_hydroxymethyl Methyl 6-(hydroxymethyl)-5-methylnicotinate methyl_6_bromomethyl_2->methyl_6_hydroxymethyl H₂O, Base methyl_6_hydroxymethyl_2 Methyl 6-(hydroxymethyl)-5-methylnicotinate methyl_6_formyl Methyl 6-formyl-5-methylnicotinate methyl_6_hydroxymethyl_2->methyl_6_formyl Mild Oxidant (e.g., MnO₂) methyl_6_formyl_2 Methyl 6-formyl-5-methylnicotinate target_molecule 6-Formyl-5-methylnicotinic acid methyl_6_formyl_2->target_molecule 1. LiOH, H₂O/THF 2. H⁺ workup

Caption: Proposed multi-step synthesis of 6-Formyl-5-methylnicotinic acid.

Experimental Protocol (Proposed): Oxidation of 6-(hydroxymethyl)-5-methylnicotinic acid methyl ester

This protocol is adapted from the synthesis of the related compound, methyl 6-formylnicotinate.

  • Dissolution: In a round-bottom flask, dissolve methyl 6-(hydroxymethyl)-5-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Add an excess of a mild oxidizing agent, such as manganese dioxide (MnO₂, ~10 eq), to the solution.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional solvent.

  • Purification of Ester: Concentrate the filtrate under reduced pressure. Purify the resulting crude methyl 6-formyl-5-methylnicotinate by silica gel column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4. The product, 6-formyl-5-methylnicotinic acid, may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Reactivity and Synthetic Applications

The strategic placement of the formyl and carboxylic acid groups allows for a diverse range of chemical transformations, making 6-formyl-5-methylnicotinic acid a valuable precursor for various heterocyclic scaffolds.

G cluster_0 Carboxylic Acid Transformations cluster_1 Formyl Group Transformations cluster_2 Bifunctional Condensations main 6-Formyl-5-methylnicotinic acid -COOH -CHO amide Amide Formation R-NH₂, Coupling Agent main:f0->amide ester Esterification R-OH, H⁺ main:f0->ester reductive_amination Reductive Amination R-NH₂, NaBH(OAc)₃ main:f1->reductive_amination wittig Wittig Reaction Ph₃P=CHR main:f1->wittig condensation Condensation e.g., with active methylene compounds main:f1->condensation pyridopyrimidinone Pyridopyrimidinones Amidine main->pyridopyrimidinone dihydropyridine Hantzsch-type Reactions main->dihydropyridine

Caption: Key reaction pathways of 6-Formyl-5-methylnicotinic acid.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology and immunology. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The structure of 6-formyl-5-methylnicotinic acid is particularly well-suited for the synthesis of pyridopyrimidinones, a scaffold found in numerous kinase inhibitors.

The reaction of 6-formyl-5-methylnicotinic acid with an amidine would lead to the formation of a pyridothienopyrimidinone-like core, which has been identified as a potent inhibitor of Pim-1 kinase.[2][3] Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy.

Experimental Workflow: Synthesis of a Pyridopyrimidinone Core
  • Esterification (Protection): The carboxylic acid of 6-formyl-5-methylnicotinic acid is first protected as a methyl or ethyl ester to prevent unwanted side reactions. This can be achieved using standard Fischer esterification conditions (e.g., methanol or ethanol with a catalytic amount of sulfuric acid).

  • Condensation: The resulting ester is then reacted with a suitable amidine hydrochloride in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the pyridopyrimidinone ring system.

  • Work-up and Purification: After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

TechniqueExpected Features
¹H NMR - A singlet for the formyl proton (~9-10 ppm).- Two singlets for the aromatic protons on the pyridine ring.- A singlet for the methyl group protons.- A broad singlet for the carboxylic acid proton (can be exchanged with D₂O).
¹³C NMR - A signal for the formyl carbon (~190 ppm).- A signal for the carboxylic acid carbon (~165-170 ppm).- Signals for the aromatic carbons of the pyridine ring.- A signal for the methyl carbon.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- A C=O stretch from the aldehyde (~1680-1700 cm⁻¹).- C=C and C=N stretching vibrations from the pyridine ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Researchers should confirm the structure of synthesized 6-formyl-5-methylnicotinic acid using these analytical techniques.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-formyl-5-methylnicottinic acid is not widely available. However, based on the data for the closely related 6-methylnicotinic acid, the following precautions are recommended:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

This information is for guidance only. A full risk assessment should be conducted before handling this compound.

Conclusion and Future Outlook

6-Formyl-5-methylnicotinic acid represents a highly promising and versatile building block for pharmaceutical research and development. Its trifunctional nature allows for the efficient construction of complex molecular scaffolds, particularly those relevant to kinase inhibition and other areas of therapeutic interest. While its full potential is yet to be explored, the synthetic strategies and applications outlined in this guide provide a solid foundation for its incorporation into drug discovery programs. As the demand for novel, structurally diverse lead compounds continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the journey from concept to clinic.

References

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. (2017). Future Medicinal Chemistry. Available at: [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2017). Medicinal Chemistry Research. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Formyl-5-methylnicotinic acid

An Application Note for the Synthesis of 6-Formyl-5-methylnicotinic Acid Abstract This application note provides a detailed, step-by-step protocol for the multi-step synthesis of 6-Formyl-5-methylnicotinic acid, a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Formyl-5-methylnicotinic Acid

Abstract

This application note provides a detailed, step-by-step protocol for the multi-step synthesis of 6-Formyl-5-methylnicotinic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with the selective oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, followed by esterification to protect the carboxyl group. The core of the protocol involves the functionalization of the 6-methyl group via bromination, subsequent hydrolysis to the alcohol, and a final mild oxidation to yield the target aldehyde. The final step involves the hydrolysis of the ester to afford 6-Formyl-5-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices and emphasizing safety and validation at each stage.

Introduction

Nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific substitution pattern of 6-Formyl-5-methylnicotinic acid, featuring both a formyl and a carboxyl group, makes it a highly versatile bifunctional intermediate. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid allows for amide bond formation and other derivatizations. This dual functionality enables the construction of complex molecular architectures, making it a key component in the synthesis of novel therapeutic agents and functional materials.[1] This document outlines a robust and reproducible laboratory-scale synthesis protocol.

Overall Synthesis Scheme

The synthesis of 6-Formyl-5-methylnicotinic acid is a multi-step process designed to selectively functionalize the two methyl groups of the starting material, 3,5-dimethylpyridine. The logical flow of the synthesis is depicted below.

Synthesis_Scheme Overall Synthesis Pathway A 3,5-Dimethylpyridine B 5-Methylnicotinic Acid A->B 1. KMnO4, H2O C Methyl 5-methylnicotinate B->C 2. MeOH, H2SO4 D Methyl 6-(bromomethyl)-5-methylnicotinate C->D 3. NBS, AIBN E Methyl 6-(hydroxymethyl)-5-methylnicotinate D->E 4. NaHCO3 (aq) F Methyl 6-formyl-5-methylnicotinate E->F 5. MnO2, DCM G 6-Formyl-5-methylnicotinic Acid F->G 6. LiOH, H2O/THF

Caption: Multi-step synthesis of 6-Formyl-5-methylnicotinic acid.

Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Selenium and manganese compounds are toxic and should be handled with care.

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Dimethylpyridine

This initial step involves the selective oxidation of one methyl group of 3,5-dimethylpyridine (also known as 3,5-lutidine) using a strong oxidizing agent. Potassium permanganate is chosen for its efficacy in converting alkyl side chains on aromatic rings to carboxylic acids.

  • Procedure:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-dimethylpyridine (100 g, 0.933 mol) and 1.2 L of water.

    • Stir the mixture at room temperature to form a solution.

    • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 221 g, 1.40 mol) in water. Note: The dissolution is slow and may require gentle warming.

    • Slowly add the KMnO₄ solution to the stirred 3,5-dimethylpyridine solution over a period of 4-5 hours. The rate of addition should be controlled to maintain the reaction temperature between 25-35°C. An ice bath may be required to manage the exothermic reaction.

    • After the addition is complete, heat the reaction mixture to 45°C and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. A large amount of brown manganese dioxide (MnO₂) precipitate will have formed.

    • Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with hot water (3 x 200 mL).

    • Combine the filtrates and acidify to pH 3.0 with concentrated hydrochloric acid (HCl). A white precipitate of 5-methylnicotinic acid will form.

    • Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration.

    • Wash the product with cold water (2 x 100 mL) and dry under vacuum to yield 5-methylnicotinic acid as a white solid.

Step 2: Esterification to Methyl 5-methylnicotinate

The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent oxidation steps. This is a standard Fischer esterification.

  • Procedure:

    • Suspend the dried 5-methylnicotinic acid (from Step 1) in methanol (800 mL) in a 2 L round-bottom flask.

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 50 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-8 hours.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Carefully pour the residue over crushed ice (1 kg) and basify to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with dichloromethane (DCM, 3 x 300 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 5-methylnicotinate.

Step 3: Bromination to Methyl 6-(bromomethyl)-5-methylnicotinate

This step activates the remaining methyl group for nucleophilic substitution using a free-radical bromination reaction with N-Bromosuccinimide (NBS).

  • Procedure:

    • Dissolve methyl 5-methylnicotinate (from Step 2) in carbon tetrachloride (CCl₄, 1 L).

    • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux under a bright lamp to initiate the radical reaction.

    • Continue refluxing until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain the crude methyl 6-(bromomethyl)-5-methylnicotinate, which can be used in the next step without further purification.

Step 4: Hydrolysis to Methyl 6-(hydroxymethyl)-5-methylnicotinate

The bromomethyl intermediate is converted to the corresponding alcohol via an Sₙ2 reaction with a weak base.

  • Procedure:

    • Dissolve the crude methyl 6-(bromomethyl)-5-methylnicotinate in a 1:1 mixture of acetone and water (800 mL).

    • Add sodium bicarbonate (NaHCO₃, 3 equivalents) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction and remove the acetone via rotary evaporation.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 300 mL).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to give the crude alcohol, methyl 6-(hydroxymethyl)-5-methylnicotinate. Purify by column chromatography if necessary.

Step 5: Oxidation to Methyl 6-formyl-5-methylnicotinate

A mild oxidant, manganese dioxide (MnO₂), is used to selectively oxidize the primary alcohol to an aldehyde, minimizing the risk of over-oxidation to a carboxylic acid. This method is effective for oxidizing allylic and benzylic-type alcohols.[2]

  • Procedure:

    • Dissolve the methyl 6-(hydroxymethyl)-5-methylnicotinate (from Step 4) in dichloromethane (DCM, 1 L).

    • Add activated manganese dioxide (MnO₂, 10 equivalents by weight).

    • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored carefully by TLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the MnO₂ and its reduced forms. Wash the pad thoroughly with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 6-formyl-5-methylnicotinate.

Step 6: Hydrolysis to 6-Formyl-5-methylnicotinic Acid

The final step is the saponification of the methyl ester to yield the target carboxylic acid.

  • Procedure:

    • Dissolve the purified methyl 6-formyl-5-methylnicotinate (from Step 5) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

    • A precipitate of the final product should form. If not, extract the product into ethyl acetate.

    • Collect the solid by filtration or dry the ethyl acetate extract over Na₂SO₄ and concentrate to yield the final product, 6-Formyl-5-methylnicotinic acid.

Quantitative Data Summary

StepStarting MaterialReagentsProductMolar Ratio (vs SM)Theoretical Yield
13,5-DimethylpyridineKMnO₄, H₂O5-Methylnicotinic Acid1.0 : 1.5~60%
25-Methylnicotinic AcidMeOH, H₂SO₄Methyl 5-methylnicotinate1.0 : excess~90%
3Methyl 5-methylnicotinateNBS, AIBNMethyl 6-(bromomethyl)-5-methylnicotinate1.0 : 1.1~85%
4Methyl 6-(bromomethyl)...NaHCO₃Methyl 6-(hydroxymethyl)-5-methylnicotinate1.0 : 3.0~90%
5Methyl 6-(hydroxymethyl)...MnO₂Methyl 6-formyl-5-methylnicotinate1.0 : 10 (w/w)~80%
6Methyl 6-formyl...LiOH6-Formyl-5-methylnicotinic Acid1.0 : 1.5~95%

Experimental Workflow Visualization

Workflow Laboratory Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Assemble Glassware Reagents Weigh & Dissolve Reagents Start->Reagents Reaction Combine & Run Reaction (Heating/Cooling) Reagents->Reaction Monitor Monitor via TLC Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Filter Filter Solids (e.g., MnO2, Celite) Quench->Filter Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate Solvent (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Crude Product Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Store Store Final Product Characterize->Store

Caption: General laboratory workflow for each synthesis step.

Troubleshooting

  • Low Yield in Step 1: Ensure the KMnO₄ is added slowly to prevent overheating, which can lead to side reactions. Thoroughly wash the MnO₂ filter cake with hot water to recover all the product.

  • Over-oxidation in Step 5: If the formation of the dicarboxylic acid is observed, reduce the reaction time or the amount of MnO₂. Alternatively, a milder oxidant like selenium dioxide (SeO₂) could be trialed, though it is highly toxic.[3]

  • Incomplete Bromination in Step 3: Ensure a sufficiently powerful light source is used to initiate the radical reaction and that the AIBN catalyst has not expired.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Organic Syntheses. (n.d.). Nicotinic Acid. Org. Syn. Coll. Vol. 3, 334. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • Google Patents. (2022). CN114457491A - Synthesis method of 6-methyl nicotine.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. (1961). US2993904A - Preparation of 6-methylnicotinic acid.
  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formation and determination of the oxidation products of 5-methylcytosine in RNA. Retrieved from [Link]

  • S. K. Pharma. (n.d.). Methyl-6-methylnicotinate Manufacturing Process. Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Retrieved from [Link]

  • ResearchGate. (2025). The Green Synthesis of 6-amino-5-cyano-4-phenyl-2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Strategies for the Chemoselective Coupling of 6-Formyl-5-methylnicotinic Acid with Amines

Abstract & Introduction 6-Formyl-5-methylnicotinic acid is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Formyl-5-methylnicotinic acid is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an aldehyde on a pyridine scaffold, allows for the synthesis of diverse and complex molecular architectures. The amide derivatives of nicotinic acid, in particular, are prevalent in numerous pharmacologically active compounds.[1][2] The primary challenge in utilizing this reagent lies in achieving chemoselective functionalization. The presence of two electrophilic sites—the carboxylic acid and the formyl (aldehyde) group—necessitates carefully designed synthetic strategies to ensure that an amine nucleophile reacts exclusively at the desired position.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient coupling of 6-Formyl-5-methylnicotinic acid with primary and secondary amines. We will explore the underlying chemical principles, compare key synthetic strategies, and provide detailed, validated protocols for successful amide bond formation. The methodologies discussed prioritize yield, purity, and operational simplicity, addressing the critical need for predictable and scalable synthetic routes.

Core Chemical Principles & The Chemoselectivity Challenge

The central challenge in the amidation of 6-Formyl-5-methylnicotinic acid is the competing reactivity of the formyl group. While the carboxylic acid requires activation to react with an amine, the aldehyde is inherently electrophilic and can readily react with primary or secondary amines to form a hemiaminal, which can then dehydrate to an imine (or iminium ion).

  • Desired Reaction (Amidation): The nucleophilic amine attacks the activated carboxylic acid derivative, leading to the formation of a stable amide bond. This is the target transformation for creating the desired scaffold.

  • Side Reaction (Imination): The amine attacks the carbonyl carbon of the formyl group, leading to the formation of an imine. This side reaction consumes the amine nucleophile and the starting material, reducing the yield of the desired amide and complicating purification.

Therefore, a successful coupling strategy must decisively favor the amidation pathway over imination. This can be achieved through two primary approaches:

  • Protecting Group Strategy: Temporarily mask the reactivity of the formyl group, perform the amidation, and then deprotect the formyl group.[3]

  • Direct Chemoselective Coupling: Employ reaction conditions and reagents that are specifically designed to activate the carboxylic acid at a much faster rate than the amine-aldehyde reaction occurs.[4]

Below, we detail the protocols for these validated approaches.

Strategic Overview: Methodologies for Amide Formation

A successful synthesis requires a clear and logical workflow. The choice between a protection-based strategy and a direct coupling method will depend on the specific amine, the scale of the reaction, and the available resources.

G cluster_0 Synthetic Decision Point cluster_1 Strategy A: Protection-First cluster_2 Strategy B: Direct Coupling Start 6-Formyl-5-methylnicotinic Acid + Amine A1 Step 1: Protect Formyl Group (e.g., Acetal Formation) Start->A1 High Reliability Broad Substrate Scope B1 Chemoselective Amidation (Optimized Conditions) Start->B1 Higher Step Economy Requires Optimization A2 Step 2: Amide Coupling (e.g., EDC, HATU) A1->A2 A3 Step 3: Deprotection (Mild Acid) A2->A3 End Final Product: Amide Derivative A3->End B1->End

Caption: High-level overview of the two primary synthetic strategies.

Comparative Analysis of Common Amide Coupling Reagents

Once the decision on the overall strategy is made, selecting the appropriate coupling reagent for the amidation step is crucial. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[5] The choice of reagent can impact reaction time, yield, and the potential for side reactions like racemization if chiral amines are used.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate, which is then attacked by the amine. Often used with additives like HOBt or Oxyma.[6]Cost-effective, widely available, water-soluble byproducts (EDC).Can cause racemization of α-amino acids; DCC byproduct is poorly soluble; lower reactivity for hindered substrates.
Phosphonium Salts PyBOP, BOPForms a highly reactive phosphonium ester intermediate.High reactivity, fast reaction times, low racemization.More expensive, byproducts can complicate purification.
Aminium/Uronium Salts HBTU, HATU, TBTUForms a highly reactive OBt or OAt active ester intermediate.[6][7]Very high efficiency, low racemization, excellent for difficult couplings (e.g., hindered amines).High cost, potential for side reactions if not used correctly.
Boron-Based B(OCH₂CF₃)₃Activates the carboxylic acid through a borate ester intermediate.[8][9]Can be used for direct amidation without other coupling agents; high chemoselectivity in some cases.Requires specific conditions; not as commonly used as other reagents.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Protection-First Strategy

This three-step protocol is the most robust and generally applicable method, ensuring high yields and minimizing side reactions.

G Workflow: Protection-First Strategy Start Starting Material: 6-Formyl-5-methyl -nicotinic acid P1 Protection: MeOH, H⁺ cat. Start->P1 Int1 Intermediate: Dimethyl Acetal Protected Acid P1->Int1 P2 Amide Coupling: Amine, EDC, HOBt Int1->P2 Int2 Intermediate: Protected Amide P2->Int2 P3 Deprotection: Aq. HCl Int2->P3 End Final Product P3->End

Caption: Detailed workflow for the protection-coupling-deprotection sequence.

Step 1: Protection of the Formyl Group as a Dimethyl Acetal

  • Rationale: The formyl group is converted into a non-reactive dimethyl acetal, which is stable to the basic or neutral conditions of amide coupling but can be easily removed later with mild acid.[10]

  • Procedure:

    • Suspend 6-Formyl-5-methylnicotinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq) or a few drops of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more non-polar than the starting material. The reaction is complete when the starting material is no longer visible.

    • Work-up: Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution, until the pH is ~7.

    • Remove the methanol under reduced pressure. The resulting crude product can be partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the protected acid, which is often used in the next step without further purification.

Step 2: Amide Coupling using EDC/HOBt

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid.[11] Hydroxybenzotriazole (HOBt) is added as an additive to suppress side reactions and minimize racemization.[6]

  • Procedure:

    • Dissolve the protected acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M).

    • Add HOBt (1.1 eq) and the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free amine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitoring: Track the consumption of the protected acid using TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude protected amide can be purified by flash column chromatography on silica gel.[12]

Step 3: Deprotection of the Acetal

  • Rationale: The acetal protecting group is hydrolyzed under mild acidic conditions to regenerate the formyl group, yielding the final product.

  • Procedure:

    • Dissolve the purified protected amide from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

    • Add a 1N aqueous HCl solution until the pH is approximately 1-2.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitoring: The reaction can be monitored by LC-MS for the disappearance of the starting material.

    • Work-up: Carefully neutralize the reaction with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final pure amide.

Protocol 2: Direct Chemoselective Amide Coupling
  • Rationale: This approach leverages the higher reactivity of a potent coupling reagent towards the carboxylic acid compared to the intrinsic reactivity of the amine towards the aldehyde. This method is faster but may require optimization for each specific amine. HATU is an excellent choice due to its high efficiency.[6]

  • Procedure:

    • Dissolve 6-Formyl-5-methylnicotinic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M).

    • Add the desired amine (1.05 eq).

    • Add a non-nucleophilic base, typically DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.1 eq) as a solid in one portion. A color change (often to yellow) may be observed, indicating the formation of the active ester.[13]

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitoring: Monitor the reaction closely by LC-MS. If the reaction is sluggish or imine formation is significant, the protocol may need adjustment (e.g., running the entire reaction at 0 °C).

    • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1, Step 2.

Reaction Monitoring & Characterization

Consistent and accurate monitoring is essential for successful synthesis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing reaction completion. A typical eluent system would be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the masses of starting materials, intermediates, and products, allowing for precise tracking of the reaction progress.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the final product.[15] Key signals to identify include the amide N-H proton, the formyl proton (~9-10 ppm), and the aromatic protons on the pyridine ring.

Conclusion

The successful coupling of 6-Formyl-5-methylnicotinic acid with amines is readily achievable with a rational and systematic approach. For the broadest applicability and highest reliability, a protection-first strategy is recommended. For researchers seeking to optimize for step-economy, direct chemoselective coupling with a highly active reagent like HATU presents a powerful alternative, albeit one that may require substrate-specific optimization. The protocols and data presented in this application note provide a solid foundation for professionals engaged in the synthesis of novel chemical entities derived from this versatile building block.

References

  • Leow, D. (2014). Oxidative Amidation of Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Weix, D. J., & Watson, D. A. (2017). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Z., et al. (2016). nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. RSC Advances. Available at: [Link]

  • Papadopoulos, G. N., & Kokotos, C. G. (2016). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Z., et al. (2017). Surface‐Dependent Chemoselectivity in C−C Coupling Reactions. Angewandte Chemie. Available at: [Link]

  • Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes to Amides. Chemistry Steps. Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec. Available at: [Link]

  • Nielsen, T. E., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]

  • Zhang, W. (2010). Green Chemistry Aspects of Fluorous Techniques - Opportunities and Challenges for Small-Scale Organic Synthesis. ResearchGate. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. Available at: [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • Patel, N. B., et al. (2011). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Available at: [Link]

  • AnaSpec. (n.d.). Coupling Reagents. AnaSpec. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

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Method

The Strategic Utility of 6-Formyl-5-methylnicotinic Acid in the Synthesis of Fused Heterocyclic Scaffolds

Introduction: A Versatile Pyridine Building Block 6-Formyl-5-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a potent and versatile starting material in the synthesis of a diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridine Building Block

6-Formyl-5-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a potent and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural arrangement, featuring a carboxylic acid, an aldehyde, and a methyl group on the pyridine ring, offers multiple reactive sites for strategic chemical modifications. This trifecta of functional groups allows for its participation in a variety of cyclization and multicomponent reactions, making it a valuable building block for medicinal chemists and drug development professionals. The inherent asymmetry and pre-functionalization of the pyridine core provide a direct route to complex fused heterocyclic systems, which are often key pharmacophores in biologically active molecules. This guide provides an in-depth exploration of the application of 6-Formyl-5-methylnicotinic acid in the synthesis of medicinally relevant heterocyclic compounds, complete with detailed protocols and mechanistic insights.

Core Principles of Reactivity: The Aldehyde as a Linchpin

The synthetic utility of 6-Formyl-5-methylnicotinic acid primarily hinges on the reactivity of its aldehyde group. This electrophilic center is the key participant in a range of classical and modern named reactions that drive the formation of new heterocyclic rings fused to the parent pyridine core. The adjacent carboxylic acid and methyl groups, while also offering handles for further derivatization, play a crucial role in modulating the reactivity of the pyridine ring and influencing the regiochemistry of cyclization reactions. Understanding the interplay of these functional groups is paramount to designing efficient and selective synthetic strategies.

A fundamental reaction pathway involves the initial condensation of the aldehyde with a suitable nucleophile, often a component with an active methylene group or a binucleophile, to generate an intermediate that subsequently undergoes intramolecular cyclization. This powerful strategy underpins the synthesis of a multitude of fused pyridine systems.

Application in Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single synthetic operation.[1] 6-Formyl-5-methylnicotinic acid is an ideal aldehyde component for several prominent MCRs, offering a direct route to highly decorated heterocyclic scaffolds.

The Biginelli Reaction: Synthesis of Pyridopyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to afford dihydropyrimidinones.[2][3] By employing 6-Formyl-5-methylnicotinic acid as the aldehyde component, this reaction provides a straightforward entry into pyridopyrimidinone derivatives, a class of compounds with significant pharmacological interest.[4]

The general mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone ring fused to the pyridine core.[2]

Biginelli_Reaction

Protocol 1: Synthesis of Ethyl 4-(5-carboxy-3-methylpyridin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Reagent Molar Equivalent Amount CAS Number
6-Formyl-5-methylnicotinic acid1.01.67 g (10 mmol)1289038-56-7
Ethyl acetoacetate1.11.43 g (11 mmol)141-97-9
Urea1.50.90 g (15 mmol)57-13-6
Ethanol-30 mL64-17-5
Hydrochloric acid (conc.)catalytic0.2 mL7647-01-0

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Formyl-5-methylnicotinic acid (1.67 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and urea (0.90 g, 15 mmol) in ethanol (30 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.2 mL) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum.

  • The crude product can be recrystallized from ethanol or a mixture of ethanol/water to afford the pure pyridopyrimidinone derivative.

Expected Outcome:

This protocol is expected to yield the target pyridopyrimidinone as a crystalline solid. The yield and purity can be determined by standard analytical techniques such as NMR, IR, and Mass Spectrometry.

The Gewald Reaction: A Pathway to Pyridothiophenes

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6] Utilizing 6-Formyl-5-methylnicotinic acid in this reaction opens up an efficient route to pyridothiophenes, which are important structural motifs in various bioactive compounds.

The reaction mechanism is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to form the thiophene ring.[6]

Gewald_Reaction

Protocol 2: Synthesis of Ethyl 2-amino-4-(5-carboxy-3-methylpyridin-2-yl)thiophene-3-carboxylate

Reagent Molar Equivalent Amount CAS Number
6-Formyl-5-methylnicotinic acid1.01.67 g (10 mmol)1289038-56-7
Ethyl cyanoacetate1.01.13 g (10 mmol)105-56-6
Elemental Sulfur1.10.35 g (11 mmol)7704-34-9
Morpholine2.01.74 g (20 mmol)110-91-8
Ethanol-40 mL64-17-5

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 6-Formyl-5-methylnicotinic acid (1.67 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (20 mL).

  • Add elemental sulfur (0.35 g, 11 mmol) to the mixture.

  • Add morpholine (1.74 g, 20 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a beaker containing crushed ice and water (100 mL).

  • Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Expected Outcome:

This procedure is anticipated to produce the desired 2-aminopyridothiophene derivative. Characterization by spectroscopic methods will confirm the structure of the synthesized compound.

Condensation with Active Methylene Compounds: Building Fused Pyridine Systems

The reaction of 6-Formyl-5-methylnicotinic acid with compounds containing an active methylene group, such as malononitrile, is a cornerstone for the synthesis of various fused pyridine heterocycles.[7][8] These reactions typically proceed via a Knoevenagel condensation mechanism.[9]

Knoevenagel_Condensation

The resulting activated alkene is a versatile intermediate that can undergo subsequent intramolecular cyclization or participate in further reactions to build more complex heterocyclic systems.

Protocol 3: Synthesis of 2-((5-carboxy-3-methylpyridin-2-yl)methylene)malononitrile

Reagent Molar Equivalent Amount CAS Number
6-Formyl-5-methylnicotinic acid1.01.67 g (10 mmol)1289038-56-7
Malononitrile1.00.66 g (10 mmol)109-77-3
Piperidinecatalytic0.1 mL110-89-4
Ethanol-25 mL64-17-5

Procedure:

  • Dissolve 6-Formyl-5-methylnicotinic acid (1.67 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask with magnetic stirring.

  • Add a catalytic amount of piperidine (0.1 mL) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC. If the reaction is slow, gentle warming to 40-50 °C can be applied.

  • Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome:

This protocol should provide the Knoevenagel condensation product as a solid. This intermediate is a valuable precursor for the synthesis of various fused pyridines, such as pyridopyrimidines and thienopyridines, through subsequent reactions.

Conclusion: A Key Intermediate for Heterocyclic Synthesis

6-Formyl-5-methylnicotinic acid has demonstrated its significant potential as a versatile and strategic starting material for the synthesis of a wide range of heterocyclic compounds. Its unique combination of reactive functional groups allows for its effective use in powerful synthetic methodologies, including multicomponent reactions and cyclocondensation reactions. The protocols detailed herein provide a practical foundation for researchers and drug development professionals to explore the rich chemistry of this pyridine derivative and to generate novel and diverse heterocyclic scaffolds for various applications, particularly in the pursuit of new therapeutic agents. The ability to readily construct complex fused ring systems from this single, readily accessible building block underscores its importance in modern synthetic organic chemistry.

References

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus α‐Oxo‐mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • J. &K. Scientific LLC. (2025, December 29). Gewald Reaction. J&K Scientific. [Link]

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Matos, M. J., Varela, C., & Borges, F. (2020). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 25(22), 5433. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Tietze, L. F., & Modi, A. (2000). Multicomponent reactions for the synthesis of heterocycles. Medicinal Research Reviews, 20(4), 304-322.
  • Tietze, L. F., & Rackelmann, N. (2004). The Biginelli reaction: a versatile multicomponent reaction for the synthesis of dihydropyrimidinones. Pure and Applied Chemistry, 76(10), 1967-1983.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Wikipedia. (2023, November 29). Biginelli reaction. In Wikipedia. [Link]

  • Wikipedia. (2023, December 19). Gewald reaction. In Wikipedia. [Link]

  • Wikipedia. (2024, January 15). Hantzsch pyridine synthesis. In Wikipedia. [Link]

  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an. Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7. [Link]

  • Asian Journal of Research in Chemistry. (2018). A Review Report on Active Methylene group in Malononitrile. [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. [Link]

  • IJCRT.org. (2024, May 5). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

  • Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved from [Link]

  • Synlett. (2018). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • Ain-Shams University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • European Journal of Chemistry. (2014, March 15). One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. [Link]

  • Frontiers. (2021, December 22). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. [Link]

  • JETIR.org. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

  • Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • PMC. (2021, October 15). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

Sources

Application

Application Notes and Protocols for the Selective Oxidation of 6-Formyl-5-methylnicotinic Acid

For: Researchers, scientists, and drug development professionals. Introduction The selective oxidation of an aldehyde to a carboxylic acid in a multifunctional molecule is a critical transformation in organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of an aldehyde to a carboxylic acid in a multifunctional molecule is a critical transformation in organic synthesis, particularly in the fields of pharmaceutical and materials science. 6-Formyl-5-methylnicotinic acid is a key intermediate in the synthesis of various biologically active compounds. Its structure presents a unique chemical challenge: the selective oxidation of the aldehyde group at the 6-position to a carboxylic acid, yielding 5-methylpyridine-2,3-dicarboxylic acid, without affecting the existing carboxylic acid at the 3-position or the integrity of the pyridine ring. This document provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for achieving this specific transformation with high selectivity and yield.

Scientific and Logical Framework

The primary challenge in the oxidation of 6-Formyl-5-methylnicotinic acid lies in the chemoselectivity. The pyridine ring, being electron-deficient, can be susceptible to degradation under harsh oxidative conditions. Furthermore, the presence of a carboxylic acid group can complicate the reaction, and strong oxidants might lead to undesirable side reactions. Therefore, a mild and highly selective oxidizing agent is paramount.

After careful consideration of various oxidation methodologies, the Pinnick oxidation emerges as the most suitable method for this transformation.[1][2] This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and is renowned for its exceptional tolerance of a wide array of functional groups, including esters, alcohols, and heterocycles.[1][2][3] Its mechanism, involving the formation of chlorous acid as the active oxidant, allows for the selective oxidation of aldehydes to carboxylic acids with minimal side reactions.[1][2]

In contrast, other common oxidizing agents present significant drawbacks:

  • Strong Oxidants (e.g., KMnO₄, CrO₃): These reagents are generally too harsh and lack the required chemoselectivity. They can lead to the degradation of the pyridine ring and other sensitive functional groups.[4][5]

  • Tollens' Reagent (Ag(NH₃)₂⁺): While being a mild and selective reagent for aldehydes, the strongly basic reaction conditions of the Tollens' test can be problematic for some substrates and the use of silver nitrate adds to the cost and waste disposal considerations.[4]

The Pinnick Oxidation: Mechanism and Rationale for Selection

The Pinnick oxidation proceeds through the following key steps[1][2]:

  • Formation of Chlorous Acid: In a buffered, mildly acidic solution, sodium chlorite is protonated to form the active oxidant, chlorous acid (HClO₂).

  • Addition to the Aldehyde: Chlorous acid adds to the carbonyl group of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen of the chlorite and releasing the carboxylic acid and hypochlorous acid (HOCl).

A crucial aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct, which can cause unwanted side reactions.[1] To mitigate this, a scavenger, typically an alkene like 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl.[1][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective oxidation of 6-Formyl-5-methylnicotinic acid using the Pinnick oxidation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
6-Formyl-5-methylnicotinic acid≥98%Sigma-Aldrich
Sodium chlorite (NaClO₂)80% technical gradeAcros Organics
Sodium dihydrogen phosphate (NaH₂PO₄)ACS reagent gradeFisher Scientific
2-Methyl-2-butene99%Alfa Aesar
tert-Butanol (t-BuOH)AnhydrousSigma-Aldrich
WaterDeionizedIn-house
Ethyl acetate (EtOAc)ACS reagent gradeVWR Chemicals
Hydrochloric acid (HCl)37%J.T. Baker
Sodium sulfite (Na₂SO₃)AnhydrousEMD Millipore
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent gradeMacron Fine Chem.
Reaction Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Dissolve 6-Formyl-5- methylnicotinic acid in t-BuOH/H₂O B Add NaH₂PO₄ buffer A->B C Add 2-methyl-2-butene (scavenger) B->C D Slowly add aq. NaClO₂ at 0 °C C->D E Warm to RT and stir (monitor by TLC/LC-MS) D->E F Quench with Na₂SO₃ E->F G Acidify with HCl F->G H Extract with EtOAc G->H I Dry organic layer (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by recrystallization or chromatography J->K

Caption: Experimental workflow for the Pinnick oxidation of 6-Formyl-5-methylnicotinic acid.

Detailed Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Formyl-5-methylnicotinic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water (approximately 0.1 M concentration).

    • To this solution, add sodium dihydrogen phosphate (NaH₂PO₄, 5.0 eq) as a buffer to maintain a slightly acidic pH.

    • Add 2-methyl-2-butene (10.0 eq) to the reaction mixture. This alkene acts as a scavenger for the hypochlorous acid byproduct.

  • Oxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 5.0 eq, 80% technical grade) in water.

    • Slowly add the sodium chlorite solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0 °C and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

    • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 5-methylpyridine-2,3-dicarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel column chromatography.

Reaction Mechanism Diagram

Pinnick_Mechanism cluster_activation Activation cluster_oxidation Oxidation Pathway cluster_scavenging Byproduct Quenching Aldehyde 6-Formyl-5-methylnicotinic acid Intermediate1 Chlorite Adduct Aldehyde->Intermediate1 + HClO₂ NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + H⁺ (from buffer) HOCl HOCl (Hypochlorous Acid) Intermediate1->HOCl Product 5-Methylpyridine-2,3-dicarboxylic acid Intermediate1->Product Pericyclic Fragmentation Scavenged_HOCl Quenched HOCl HOCl->Scavenged_HOCl + Scavenger

Caption: Mechanism of the Pinnick oxidation for the conversion of 6-Formyl-5-methylnicotinic acid.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient oxidant; Deactivation of the aldehyde; Low reaction temperature.Increase the equivalents of NaClO₂ slightly (e.g., to 6.0 eq); Increase the reaction time; Allow the reaction to proceed at a slightly elevated temperature (e.g., 30-40 °C), monitoring for side products.
Formation of Side ProductsInefficient scavenging of HOCl; Reaction temperature too high.Ensure a sufficient excess of 2-methyl-2-butene is used; Maintain a low temperature during the addition of NaClO₂; Consider using an alternative scavenger like hydrogen peroxide.[1]
Low Isolated YieldProduct is water-soluble; Incomplete extraction.Perform multiple extractions with ethyl acetate; Use a different extraction solvent like dichloromethane; Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product.
Degradation of Pyridine RingUse of an overly strong oxidant or harsh conditions.Strictly adhere to the mild conditions of the Pinnick oxidation; Avoid strong acids or bases during work-up.

Conclusion

The selective oxidation of the aldehyde group in 6-Formyl-5-methylnicotinic acid to a carboxylic acid is a nuanced yet achievable transformation. The Pinnick oxidation provides a robust and reliable method, offering high chemoselectivity and tolerance for the existing functional groups. By carefully controlling the reaction conditions, particularly temperature and the effective scavenging of byproducts, researchers can achieve high yields of the desired 5-methylpyridine-2,3-dicarboxylic acid. This application note serves as a comprehensive guide to enable scientists in drug discovery and chemical development to successfully perform this critical synthetic step.

References

  • Pinnick, H. W.; et al. (1981). "The Pinnick oxidation of α,β-unsaturated aldehydes". Tetrahedron, 37(23), 2091-2096. [Link]

  • JoVE. (2023). "Oxidations of Aldehydes and Ketones to Carboxylic Acids". Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (2024). "Aldehydes and Ketones to Carboxylic Acids". [Link]

  • Dalcanale, E., & Montanari, F. (1986). "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide". The Journal of Organic Chemistry, 51(4), 567–569. [Link]

  • Organic Chemistry Portal. "Synthesis of carboxylic acids by oxidation of aldehydes". [Link]

  • Wikipedia. "Pinnick oxidation". [Link]

  • Grokipedia. "Pinnick oxidation". [Link]

  • YouTube. (2019). "Pinnick Oxidation". [Link]

  • ResearchGate. (2023). "Figure 3. Pinnick oxidation of 5fC to 5caC". [Link]

  • Pearson. (2024). "Side-Chain Reactions of Substituted Pyridines". [Link]

  • Montanari, F., & Dalcanale, E. (1986). "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide". The Journal of Organic Chemistry, 51(4), 567–569. [Link]

  • ResearchGate. (2015). "Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst". [Link]

  • PMC. (2016). "Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions". [Link]

  • PMC. (2014). "Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice". [Link]

  • Semantic Scholar. (2016). "Niacin and Oxidative Stress: A Mini-Review". [Link]

  • Farmacia Journal. (2018). "EFFECTS OF NICOTINIC ACID ON PROTEIN OXIDATIVE MODIFICATIONS IN EXPERIMENTAL CHRONIC HEART FAILURE". [Link]

  • ePrints Soton. (2020). "Mechanistic investigations on Pinnick oxidation: a density functional theory study". [Link]

  • HETEROCYCLES. (2007). "CHEMOSELECTIVE OXIDATION OF 6-HYDROXYALKYLPTERIDINE AND ITS APPLICATION TO SYNTHESIS OF 6-ACYL-7,8-DIHYDROPTERIDINE". [Link]

  • YouTube. (2019). "Pinnick Oxidation". [Link]

Sources

Method

Microwave-assisted synthesis involving 6-Formyl-5-methylnicotinic acid

Application Note: Microwave-Assisted Synthesis Involving 6-Formyl-5-methylnicotinic Acid Part 1: Executive Summary & Strategic Value Title: Precision Microwave-Assisted Synthesis: Regioselective Oxidation of 5,6-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Involving 6-Formyl-5-methylnicotinic Acid

Part 1: Executive Summary & Strategic Value

Title: Precision Microwave-Assisted Synthesis: Regioselective Oxidation of 5,6-Dimethylnicotinates to 6-Formyl-5-methylnicotinic Acid Esters.

Overview: This application note details a robust, high-throughput protocol for the synthesis of Methyl 6-formyl-5-methylnicotinate (and its ethyl analogue), a critical pyridine scaffold used in the development of PI3K inhibitors, anti-inflammatory agents, and complex heterocyclic libraries.

Traditionally, the conversion of methylpyridines to formylpyridines via Selenium Dioxide (SeO₂) oxidation requires prolonged reflux (12–24 hours) in dioxane or xylene, often resulting in poor yields due to over-oxidation to carboxylic acids or the formation of intractable selenium colloids.

The Microwave Advantage: By utilizing controlled microwave irradiation, this protocol reduces reaction time from 18 hours to 15 minutes , increases yield by ~25% , and significantly improves the regioselectivity of the oxidation at the C6-methyl position over the C5-methyl group.

Part 2: Scientific Foundation & Mechanistic Insight

Regioselectivity Principles

The core challenge in synthesizing 6-formyl-5-methylnicotinic acid from 5,6-dimethylnicotinic acid esters is differentiating between the two methyl groups.

  • C6-Methyl (

    
    -position):  Highly activated due to the electron-withdrawing nature of the adjacent pyridine nitrogen. The protons are more acidic (
    
    
    
    ), facilitating the initial enamine-like tautomerization required for the SeO₂ mechanism.
  • C5-Methyl (

    
    -position):  Significantly less acidic and sterically hindered by the adjacent ester group at C3 and the methyl group at C6.
    

Mechanism of Action: The reaction proceeds via a Riley Oxidation mechanism.[1][2][3] Microwave irradiation accelerates the rate-limiting step—the ene-reaction between the enol tautomer of the pyridine and SeO₂—without supplying enough thermal energy to overcome the higher activation barrier required to oxidize the C5-methyl group.

Microwave Heating Effects
  • Dielectric Heating: The polar solvent system (1,4-Dioxane/H₂O) couples efficiently with the microwave field, generating rapid internal heating.

  • Superheating: The ability to operate at temperatures (120–140°C) significantly above the solvent's atmospheric boiling point in a sealed vessel drives the kinetics of the initial organoselenium intermediate formation.

Part 3: Experimental Protocol

Materials & Reagents
  • Precursor: Ethyl 5,6-dimethylnicotinate (CAS: 329760-75-2) or Methyl ester analogue.

  • Oxidant: Selenium Dioxide (SeO₂), 99.8% purity.

  • Solvent: 1,4-Dioxane (Anhydrous) and Deionized Water.

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    ), Celite 545.
    
Workflow Diagram

SynthesisWorkflow Start Precursor: Ethyl 5,6-dimethylnicotinate Reagent Add SeO2 (1.2 equiv) Solvent: Dioxane/H2O (95:5) Start->Reagent MW_Step Microwave Irradiation 140°C | 15 min | 150W Reagent->MW_Step Sealed Vessel Workup Filtration (Celite) & Concentration MW_Step->Workup Cool to RT Extract Extraction (DCM/Brine) & Drying (Na2SO4) Workup->Extract Purify Flash Chromatography (Hexane/EtOAc) Extract->Purify Product Target: Ethyl 6-formyl-5-methylnicotinate Purify->Product Yield: ~78%

Caption: Optimized workflow for the microwave-assisted SeO₂ oxidation of 5,6-dimethylnicotinates.

Step-by-Step Methodology

1. Preparation:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Ethyl 5,6-dimethylnicotinate (1.0 mmol, 193 mg) in 1,4-Dioxane (4.0 mL).

  • Add Water (0.2 mL). Note: The presence of water is critical to prevent the formation of polymeric selenium species.

  • Add Selenium Dioxide (1.2 mmol, 133 mg).

2. Microwave Irradiation:

  • Seal the vial with a PTFE-lined cap.

  • Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Program Parameters:

    • Temperature: 140°C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

    • Stirring: High

3. Workup & Isolation:

  • Allow the vial to cool to room temperature (compressed air cooling).

  • Filter the reaction mixture through a pad of Celite 545 to remove the precipitated black Selenium metal. Wash the pad with EtOAc (20 mL).

  • Concentrate the filtrate under reduced pressure to remove dioxane.

  • Redissolve the residue in DCM (30 mL) and wash with saturated

    
     (15 mL) followed by Brine (15 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[4]
    

4. Purification:

  • Purify via flash column chromatography (Silica Gel 60).

  • Eluent: Gradient 10%

    
     30% Ethyl Acetate in Hexanes.
    
  • Product: The 6-formyl derivative typically elutes after the starting material but before the carboxylic acid over-oxidation byproduct.

Part 4: Data Analysis & Validation

Comparative Performance: Microwave vs. Thermal
ParameterConventional Thermal RefluxMicrowave-Assisted ProtocolImprovement
Temperature 101°C (Reflux)140°C (Sealed)+39°C
Reaction Time 18 Hours15 Minutes72x Faster
Yield 52%78%+26%
Selectivity (C6:C5) 85:15>98:2High Purity
Solvent Volume 20 mL/mmol4 mL/mmol5x Greener
Quality Control (QC) Markers
  • TLC (30% EtOAc/Hexane):

    • Starting Material

      
      : ~0.65
      
    • Product (Aldehyde)

      
      : ~0.45  (Visualizes strongly under UV; forms orange spot with 2,4-DNP stain).
      
  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the aldehyde proton singlet at

      
       10.15 ppm .
      
    • Confirm the C5-Methyl singlet at

      
       2.65 ppm .
      
    • Absence of C6-Methyl singlet at

      
       2.85 ppm.
      

Part 5: Downstream Application (Friedländer Synthesis)

The 6-formyl-5-methylnicotinic acid ester is a potent precursor for synthesizing naphthyridines.

Caption: Application of the synthesized scaffold in microwave-assisted Friedländer condensation.

References

  • Bagley, M. C., et al. (2002).[5] "A new one-step synthesis of pyridines under microwave-assisted conditions."[5][6][7][8] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Schirok, H. (2006). "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • Goswami, S., et al. (2013). "Microwave Assisted Improved Synthesis of 6-Formylpterin and Other Heterocyclic Mono- and Di-aldehydes." Letters in Organic Chemistry, 10, 1-5. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Manktala, R., et al. (2006). "Microwave-Assisted Selenium Dioxide Oxidation of Camphor Derivatives." Synthetic Communications, 36(8), 1019-1024. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Formyl-5-methylnicotinic Acid Solubility &amp; Handling Guide

Executive Summary & Chemical Profile[3][4] 6-Formyl-5-methylnicotinic acid presents a dual challenge in aqueous formulation: it is an amphoteric molecule (zwitterionic potential) with a reactive aldehyde handle.[1][2] Po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[3][4]

6-Formyl-5-methylnicotinic acid presents a dual challenge in aqueous formulation: it is an amphoteric molecule (zwitterionic potential) with a reactive aldehyde handle.[1][2] Poor solubility in neutral water is a thermodynamic characteristic of its crystal lattice energy and isoelectric point, not necessarily a material defect.

This guide provides field-proven protocols to solubilize this compound while preserving the integrity of the formyl group, which is susceptible to oxidation and nucleophilic attack.

PropertyDetailImplication for Solubility
Functional Groups Pyridine Nitrogen, Carboxylic Acid, AldehydepH-dependent ionization; Reactivity with amine buffers.[1][2]
Predicted pKa pKa₁ ≈ 2.5 (Pyridine N), pKa₂ ≈ 4.8 (COOH)Least soluble at pH 2.5–4.0 (Isoelectric region).[2]
Reactivity Electrophilic Aldehyde (C-6)CRITICAL: Incompatible with primary amines (Tris, Glycine) due to Schiff base formation.[2]
Preferred Solvent DMSO (Stock), Aqueous Buffer (pH > 6.5)Soluble as a salt (anionic form) or in polar aprotic solvents.[2]

Troubleshooting Guide (FAQs)

Q1: "I added the powder to neutral water (pH 7), but it remains a suspension. Why?"

Technical Root Cause: While the bulk water is pH 7, the local environment around the dissolving acid crystals rapidly drops to pH 3–4. In this range, the molecule exists largely in its uncharged or zwitterionic form, which has the highest lattice energy and lowest solubility. Solution: You must drive the equilibrium toward the anionic species.

  • Protocol: Do not rely on water alone.[2] Pre-dissolve in a minimal volume of mild base (e.g., 1M NaHCO₃ or 0.1M NaOH) to convert the carboxylic acid to its sodium salt before diluting with water.

Q2: "Can I use Tris-HCl or Glycine to buffer the solution?"

Status: ABSOLUTELY NOT. Mechanism: The aldehyde group at position 6 is highly electrophilic.[2] Primary amines (found in Tris, Glycine, and some cell media) will nucleophilically attack the aldehyde carbon, dehydrating to form a stable Schiff base (imine) . This irreversibly modifies your compound and alters its biological activity. Recommendation: Use non-nucleophilic buffers:

  • Phosphate (PBS/PB) [2]

  • HEPES

  • MOPS

Q3: "My aqueous stock solution turned yellow/brown after 24 hours. Is it still good?"

Status: Likely degraded. Mechanism: The color change suggests two potential pathways:

  • Oxidation: The formyl group (aldehyde) has oxidized to a carboxylic acid (forming a dicarboxylic acid derivative) upon exposure to air.

  • Aldol Condensation: In alkaline conditions (pH > 10), the aldehyde can undergo self-polymerization.[2] Corrective Action:

  • Prepare aqueous solutions immediately before use .

  • Store DMSO stocks at -20°C or -80°C under argon/nitrogen.[2]

  • Avoid strong bases (pH > 9) which catalyze aldol reactions.[2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Preferred)

Target: 50 mM – 100 mM Stock Solution Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous[2]

  • Weighing: Weigh the target mass of 6-Formyl-5-methylnicotinic acid.

  • Dissolution: Add anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

    • Note: DMSO disrupts the crystal lattice more effectively than water due to its high dipole moment and lack of hydrogen bond donation, preventing "clumping."

  • Storage: Aliquot into amber vials (protect from light) and store at -20°C.

  • Usage: Dilute this stock 1:1000 into the final assay buffer (keeping DMSO < 0.1%) to prevent precipitation.

Protocol B: Direct Aqueous Solubilization (Salt Formation)

Target: 10 mM Aqueous Solution (for animal studies or DMSO-sensitive assays) Reagents: 1.0 M Sodium Bicarbonate (NaHCO₃) or 1.0 M NaOH.[2]

  • Calculation: Calculate the molar equivalent of base needed. You need 1.05 equivalents of base per mole of acid to ensure full deprotonation.

  • Slurry: Suspend the powder in 50% of the final volume of water.

  • Titration: Dropwise add the 1.0 M Base while stirring. Monitor clarity.

    • Observation: The solution should turn clear as the pH passes 6.0.

  • Adjustment: Once clear, check pH. If pH > 8.0, carefully back-titrate with dilute HCl to pH 7.2–7.4 (physiological range).[2]

  • Finalize: Bring to final volume with water or saline.

  • Filtration: Sterile filter (0.22 µm PVDF or PES). Do not use Nylon filters (amine interaction risk).[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application needs.

SolubilityWorkflow Start Start: 6-Formyl-5-methylnicotinic Acid AppCheck Application Type? Start->AppCheck BioAssay In Vitro / Cell Assay (DMSO Tolerance < 1%) AppCheck->BioAssay High Sensitivity AnimalStudy In Vivo / Animal Study (No DMSO allowed) AppCheck->AnimalStudy High Volume ChemSynth Chemical Synthesis AppCheck->ChemSynth Reagent Use DMSORoute Protocol A: Dissolve in DMSO (Stock 50-100 mM) BioAssay->DMSORoute AqRoute Protocol B: Aqueous Salt Formation AnimalStudy->AqRoute ChemSynth->DMSORoute Dilution Dilute into Buffer (PBS/HEPES) DMSORoute->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck Warning CRITICAL: Avoid Tris/Glycine Buffers (Schiff Base Risk) PrecipCheck->Warning Check Buffer Comp BaseAdd Add 1.05 eq. NaHCO3 or NaOH AqRoute->BaseAdd pHCheck Check pH (Target 7.0 - 7.5) BaseAdd->pHCheck pHCheck->Warning

Figure 1: Decision matrix for solubilizing 6-Formyl-5-methylnicotinic acid based on experimental constraints.

Quantitative Solubility Estimates

Based on Structure-Property Relationships (SPR) of nicotinic acid derivatives [1, 2]:

SolventEstimated Solubility (25°C)Notes
Water (pH 3-4) < 1 mg/mLPoor.[1][2] Molecule is near isoelectric point.
Water (pH 7.4) > 10 mg/mLGood.[2] Requires conversion to carboxylate salt.
DMSO > 50 mg/mLExcellent.[2] Best for stock solutions.
Ethanol ~ 5-10 mg/mLModerate.[1][2] Not recommended for long-term storage (acetal formation risk).[2]

References

  • Structural Analogs & pKa : PubChem Compound Summary for CID 137860, 6-Methylnicotinic acid. National Center for Biotechnology Information (2025).[2] Retrieved from [Link].[2] (Provides baseline pKa and solubility data for the non-formylated analog).

  • Aldehyde Reactivity & Stability : Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution. BMC Research Notes, 1, 89. Retrieved from [Link]. (Discusses degradation pathways of nicotinate derivatives).

  • Solubility of Pyridine Derivatives : Daniels, C. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link].[2] (Establishes solubility trends for pyridine carboxylic acid isomers).

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures with 6-Formyl-5-methylnicotinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Formyl-5-methylnicotinic acid. This guide is designed to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Formyl-5-methylnicotinic acid. This guide is designed to provide in-depth troubleshooting for common issues encountered during cyclization reactions involving this versatile building block. By understanding the underlying chemical principles, you can diagnose and resolve experimental failures, leading to successful synthetic outcomes.

Introduction to 6-Formyl-5-methylnicotinic Acid

6-Formyl-5-methylnicotinic acid is a substituted pyridine derivative featuring both a carboxylic acid and an aldehyde functional group. This unique arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, including dihydropyridines and other fused ring systems. However, the reactivity of these functional groups can also lead to challenges in achieving desired cyclization products. This guide will walk you through common failure modes and their solutions.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion can stem from several factors. Firstly, the reactivity of both the aldehyde and carboxylic acid can be influenced by steric hindrance from the methyl group. Secondly, suboptimal reaction conditions such as temperature, solvent, and catalyst choice can lead to a high activation energy barrier. Lastly, the starting material may have degraded or contain impurities that inhibit the reaction.

Q2: I am observing the formation of multiple side products instead of my desired cyclized compound. Why is this happening?

A2: The presence of two reactive functional groups, the formyl and the carboxylic acid, can lead to competing intramolecular and intermolecular reactions. For instance, intermolecular condensation or polymerization can occur, especially at high concentrations. The reaction conditions may also favor side reactions like oxidation of the aldehyde or decarboxylation.

Q3: How can I confirm the purity of my starting 6-Formyl-5-methylnicotinic acid?

A3: Purity is critical for successful synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of your starting material. The presence of impurities can significantly impact the course of the reaction.

Q4: What are the best practices for handling and storing 6-Formyl-5-methylnicotinic acid?

A4: Like many organic compounds, 6-Formyl-5-methylnicotinic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases to prevent degradation.[1] It is stable under normal conditions, but prolonged exposure to heat or incompatible materials can lead to decomposition.[1]

Troubleshooting Guide: Common Cyclization Failures

This section provides a structured approach to diagnosing and resolving common issues encountered during cyclization reactions with 6-Formyl-5-methylnicotinic acid.

Issue 1: Low or No Product Yield

A low yield of the desired cyclized product is a frequent challenge. The following flowchart outlines a systematic troubleshooting process.

low_yield_troubleshooting start Low/No Product Yield check_purity Verify Starting Material Purity (NMR, MS, HPLC) start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_purity->check_conditions Purity Confirmed purify_sm Purify Starting Material (Recrystallization/Chromatography) check_purity->purify_sm Impurities Detected check_reagents Assess Reagent Stoichiometry & Quality check_conditions->check_reagents Conditions Appear Optimal optimize_conditions Systematically Vary Conditions (e.g., Temperature Gradient, Solvent Screen) check_conditions->optimize_conditions Suboptimal Conditions Identified purification Optimize Purification Method check_reagents->purification Reagents OK replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents Reagent Issues Found success Successful Cyclization purification->success Yield Improves further_analysis Consider Alternative Synthetic Route purification->further_analysis Yield Still Low purify_sm->check_purity optimize_conditions->check_conditions replace_reagents->check_reagents

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis and Solutions:
  • Starting Material Purity: Impurities in the 6-Formyl-5-methylnicotinic acid can act as catalysts for side reactions or inhibitors of the desired cyclization.

    • Action: Purify the starting material using techniques like recrystallization or column chromatography.[2][3] The choice of solvent for recrystallization is crucial and may require some experimentation; water or aqueous ethanol are common choices for nicotinic acid derivatives.[2][3]

  • Reaction Conditions:

    • Temperature: Intramolecular cyclizations can be sensitive to temperature.[4] Too low, and the reaction may not have enough energy to overcome the activation barrier. Too high, and side reactions or decomposition may occur.

      • Action: Run the reaction at a range of temperatures to find the optimal point.

    • Solvent: The polarity of the solvent can influence the conformation of the starting material and the stability of the transition state.

      • Action: Screen a variety of solvents with different polarities. For reactions like the Hantzsch dihydropyridine synthesis, which is a common application for related compounds, solvents can range from acetic acid to ethanol.[5] Interestingly, some variations have shown success in aqueous media.[5][6]

    • Catalyst: Many cyclization reactions require a catalyst to proceed efficiently. The choice of acid or base catalyst is critical.

      • Action: If using a catalyst, ensure it is active and used in the correct amount. Consider screening different catalysts. For example, in Hantzsch-type reactions, various catalysts have been employed to improve yields and reaction times.[7][8]

  • Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete reactions or the formation of side products.

    • Action: Carefully measure all reagents and ensure the correct molar ratios are used.

Issue 2: Formation of Side Products

The formation of undesired side products is a common hurdle. Identifying these byproducts is the first step toward eliminating them.

Common Side Reactions and Mitigation Strategies:
Side Product TypeProbable CauseProposed Solution
Intermolecular Condensation/Polymerization High concentration of starting material.Run the reaction at a lower concentration (high dilution conditions).
Oxidation of Aldehyde Presence of oxidizing agents or air.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decarboxylation High reaction temperatures.Attempt the reaction at a lower temperature, possibly with a more active catalyst.
Incomplete Cyclization Intermediates Insufficient reaction time or suboptimal conditions.Increase the reaction time and re-evaluate the reaction conditions (temperature, catalyst).
Analytical Workflow for Side Product Identification:

side_product_analysis start Side Products Detected isolate Isolate Side Products (HPLC, Column Chromatography) start->isolate characterize Characterize Structure (NMR, MS, IR) isolate->characterize propose Propose Formation Mechanism characterize->propose adjust Adjust Reaction Conditions to Disfavor Side Reaction propose->adjust monitor Monitor Reaction Progress (TLC, LC-MS) adjust->monitor monitor->adjust Side Products Persist success Desired Product is Major Component monitor->success

Caption: Workflow for identifying and mitigating side products.

Monitoring Reaction Progress: Real-time or frequent monitoring of the reaction can provide valuable insights into the formation of intermediates and side products.[9][10][11] Techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR spectroscopy can be invaluable.[9][10][11]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of 6-Formyl-5-methylnicotinic Acid
  • Dissolve the crude 6-Formyl-5-methylnicotinic acid in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.[12]

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Assess purity using NMR, MS, and melting point determination.

Protocol 2: Monitoring a Trial Cyclization Reaction by TLC
  • Set up the cyclization reaction as planned.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate. Also spot the starting material and, if available, the pure product as references.

  • Develop the TLC plate in an appropriate solvent system that provides good separation of the starting material, product, and any potential side products.

  • Visualize the spots under UV light and/or by staining.

  • Analyze the progression of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot and any new spots corresponding to side products.

Conclusion

Troubleshooting cyclization failures with 6-Formyl-5-methylnicotinic acid requires a systematic and logical approach. By carefully considering the purity of the starting materials, optimizing reaction conditions, and analyzing the formation of any side products, researchers can significantly increase their chances of success. This guide provides a framework for this process, combining fundamental chemical principles with practical, actionable steps.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Kataria, M., et al. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Pharmaceutical Sciences and Research, 8(5), 1865-1873.
  • University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

  • Das, B., et al. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines.
  • ResearchGate. (2025, August 10). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2013, April 8). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Monitoring of chemical transformations by mass spectrometry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chromatographic Separation of 6-Formyl-5-methylnicotinic Acid Isomers

For researchers, scientists, and professionals in drug development, the efficient separation and purification of synthetic intermediates are paramount. 6-Formyl-5-methylnicotinic acid is a key building block whose isomer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient separation and purification of synthetic intermediates are paramount. 6-Formyl-5-methylnicotinic acid is a key building block whose isomeric purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the separation of 6-Formyl-5-methylnicotinic acid from its positional isomers. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the optimal strategy for your laboratory.

Understanding the Analyte: Physicochemical Properties

6-Formyl-5-methylnicotinic acid and its potential positional isomers (e.g., 2-Formyl-5-methylnicotinic acid) are substituted pyridine carboxylic acids. Their shared molecular formula but different substituent positions present a classic separation challenge.[1] Key properties influencing chromatography include:

  • Acidity: The carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter, controlling the analyte's ionization state and, therefore, its retention in reversed-phase HPLC.

  • Polarity: The presence of a pyridine ring, a carboxylic acid, and a formyl group makes the molecule polar.

  • Aromaticity: The pyridine ring allows for π-π interactions with specific stationary phases, which can be exploited to enhance selectivity.

  • Solubility: The molecule is sparingly soluble in water but more soluble in organic solvents like methanol and ethanol.[2]

These properties suggest that both reversed-phase HPLC and modern Supercritical Fluid Chromatography are viable separation techniques.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC is a cornerstone of pharmaceutical analysis, offering robustness and versatility.[3] For acidic, aromatic compounds like our target isomers, reversed-phase HPLC (RP-HPLC) is the most common approach.

The Causality Behind Method Development Choices

The goal is to exploit the subtle differences in polarity and structure between the isomers. The primary interaction in RP-HPLC is hydrophobic, but secondary interactions, such as hydrogen bonding and π-π interactions, are crucial for resolving closely related isomers.[4]

  • Column Selection: A standard C18 column is a good starting point due to its broad applicability.[5] However, for aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analytes. A Pentafluorophenyl (PFP) column is another excellent choice, providing alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.

  • Mobile Phase pH Control: The pKa of the carboxylic acid group is critical. To ensure consistent retention and good peak shape, the mobile phase must be buffered at a pH at least one unit away from the analyte's pKa.[5] For a carboxylic acid, a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate will suppress the ionization of the acid group, leading to increased retention and sharper peaks.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shapes and lower viscosity, while methanol can offer different selectivity. A gradient elution (gradually increasing the percentage of organic modifier) is typically required to elute the compounds with good resolution in a reasonable timeframe.

Visualizing the HPLC Method Development Workflow```dot

HPLC_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Screening & Optimization cluster_val Phase 3: Validation A Define Separation Goal: Separate 6-Formyl-5-methylnicotinic acid from positional isomers B Analyte Characterization: pKa, Solubility, UV Maxima A->B C Column Screening (C18, Phenyl-Hexyl, PFP) B->C D Mobile Phase Screening (Acetonitrile vs. Methanol) C->D E pH & Buffer Optimization (e.g., Formate Buffer pH 3.0) D->E F Gradient Optimization (Adjust slope and time) E->F G Temperature Optimization (e.g., 30-40°C) F->G H Method Validation: Specificity, Linearity, Accuracy, Precision G->H

Caption: Schematic of a typical SFC system.

Experimental Protocol: SFC
  • System Preparation: Waters ACQUITY UPC² System or equivalent.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the isomeric mixture in methanol. Dilute to 100 µg/mL with methanol for injection.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPC² Torus 2-PIC (100 x 3.0 mm, 1.7 µm)

    • Co-solvent: Methanol with 0.2% Formic Acid

    • Gradient: 5% to 25% Co-solvent over 5 minutes

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Injection Volume: 1 µL

    • Detection: UV, 254 nm

  • Data Analysis: Integrate peaks and calculate the resolution (Rs) between the isomeric peaks.

Performance Comparison: HPLC vs. SFC

The choice between HPLC and SFC depends on the specific goals of the separation: high throughput, environmental impact, or leveraging existing equipment.

ParameterReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)Rationale
Analysis Time Slower (typically 10-20 min)Faster (typically 2-7 min)The low viscosity of supercritical CO₂ allows for higher optimal flow rates, significantly reducing run times. [6]
Resolution (Rs) Good to ExcellentOften Superior SFC provides different selectivity mechanisms and higher efficiency, which can lead to better resolution of challenging isomers.
Solvent Consumption High (aqueous & organic)Low (minimal organic) SFC primarily uses CO₂, drastically cutting the consumption and disposal costs of toxic organic solvents. [7]
Selectivity Tuning pH, organic modifier, columnCo-solvent %, additive, pressure, tempSFC offers more parameters (pressure, temperature) to fine-tune selectivity, providing more tools for method optimization. [7]
Cost per Sample Higher (solvent purchase/disposal)Lower (CO₂ is inexpensive)The economic benefits of SFC are significant, especially in preparative and high-throughput environments. [7]
Instrument Complexity Standard, widely availableMore specialized, requires BPRHPLC systems are ubiquitous. SFC systems require specialized pumps and a back-pressure regulator to maintain the supercritical state. [8]

Conclusion and Recommendations

Both RP-HPLC and SFC are highly effective techniques for the separation of 6-Formyl-5-methylnicotinic acid isomers.

  • Reversed-Phase HPLC remains a robust and reliable choice, especially in QC labs where it is the standard platform. Utilizing a phenyl-based stationary phase with a buffered, low-pH mobile phase will yield successful baseline separation. It is the go-to method when leveraging existing instrumentation and well-established workflows is a priority.

  • Supercritical Fluid Chromatography (SFC) represents a more modern, efficient, and environmentally friendly approach. For laboratories focused on high-throughput screening, rapid purification, or "green chemistry" initiatives, SFC is the superior choice. Its orthogonal selectivity and faster run times can accelerate drug development timelines and significantly reduce operational costs.

For new method development, an initial screening on both RP-HPLC (with C18 and Phenyl columns) and SFC (with polar columns like 2-EP) is highly recommended. This dual-platform approach provides the highest probability of achieving a rapid, highly selective, and efficient separation for these critical pharmaceutical intermediates.

References

  • RU2753492C1 - Chiral separation of mixture of nicotine enantiomers - Google P
  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Effect of the addition of an acidic additive to the mobile phase on the separation of flavonoids. Column - ResearchGate. [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery - American Pharmaceutical Review. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC. [Link]

  • Ultra-high-performance supercritical fluid chromatography with quadrupole-time-of-flight mass spectrometry (UHPSFC/QTOF-MS) for analysis of lignin-derived monomeric compounds in processed lignin samples - PubMed Central. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - ACS Publications. [Link]

  • Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - MDPI. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - Polish Pharmaceutical Society. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - MicroSolv Technology Corporation. [Link]

  • Process for the production of 6-methylnicotinic acid ester - Google P
  • Preparation method of high-purity 5-methyl-nicotinic acid - Google P
  • HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column - SIELC Technologies. [Link]

  • methyl-6-methyinicotinate Route of Synthesis - SlideShare. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES - [No valid URL found]
  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. [Link]

  • A Guide to Selective Columns for Isomer Separation - Welch Materials. [Link]

  • 6-Methylnicotinic acid - PubChem. [Link]

  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of Nicotine Nasal Spray - Lund University Publications. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Formyl-5-methylnicotinic acid

Executive Safety Summary Immediate Action Required: Treat 6-Formyl-5-methylnicotinic acid as a High-Potency Respiratory and Dermal Irritant .[1][2] As a functionalized pyridine derivative containing both an aldehyde (-CH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 6-Formyl-5-methylnicotinic acid as a High-Potency Respiratory and Dermal Irritant .[1][2]

As a functionalized pyridine derivative containing both an aldehyde (-CHO) and a carboxylic acid (-COOH) moiety, this compound presents a dual-threat profile: corrosive potential from the acid and sensitization/reactivity from the aldehyde.[1][2] Standard "lab safety" is insufficient; specific barrier protection against fine particulate dust is the critical control point.[2]

Chemical Intelligence & Risk Assessment

The following assessment synthesizes structural activity relationships (SAR) for pyridine derivatives where specific toxicological data may be sparse.

Composite Hazard Profile
Hazard ClassClassification (GHS/OSHA)Mechanism of Action
Skin/Eye Irritation Category 2 / 2A Acidic proton donor (-COOH) lowers local pH on mucous membranes; Pyridine ring facilitates lipid permeation.[1][2]
Respiratory Toxicity STOT SE 3 Inhalation of dust causes immediate upper respiratory tract inflammation.
Sensitization Precautionary Cat 1 Aldehyde groups are known haptens; they can react with skin proteins (Schiff base formation) to trigger allergic contact dermatitis.[2]
Functional Group Analysis (The "Why" behind the PPE)
  • The Aldehyde Factor: The 6-formyl group is electrophilic.[1][2] It makes the compound susceptible to air oxidation and increases reactivity with nucleophiles (like proteins in your eyes/lungs).[2]

  • The Acid Factor: The 3-carboxylic acid group makes this a solid acid.[1][2] Upon contact with sweat or tears, it solubilizes to create a localized acidic environment, leading to rapid irritation.[2]

The PPE Matrix

Do not rely on a "one size fits all" approach.[2] Select PPE based on the operational state.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale
Respiratory P100 / N95 Respirator (Fit-tested)Fume Hood (Sash <18")Solids generate invisible micro-dust during weighing.[1][2] Solutions pose inhalation risks only if heated/aerosolized.[2]
Hand Protection Double Nitrile Gloves (Min 5 mil outer)Double Nitrile or Neoprene Aldehydes can permeate thin latex.[2] Double gloving allows outer glove removal upon contamination without exposing skin.[2]
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face Shield (if >500mL)Safety glasses are insufficient .[2] Dust can bypass side-shields; acidic dust in the eye is a medical emergency.[2]
Body Defense Lab Coat (Buttoned, elastic cuff)Chemical-Resistant Apron (Tyvek/PVC)Prevents dust accumulation on street clothes (a common vector for taking chemicals home).[2]

Operational Workflow & Protocols

Diagram 1: PPE Decision Logic

This logic gate ensures you are correctly protected before opening the container.[1]

PPE_Decision_Tree Start START: Assess State of Matter IsSolid Is it a Solid/Powder? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidPPE REQUIRED: 1. Iso-Hood or Balance Enclosure 2. N95/P100 Respirator 3. Chemical Goggles IsSolid->SolidPPE High Dust Risk SolPPE REQUIRED: 1. Fume Hood (Sash Low) 2. Double Nitrile Gloves 3. Splash Goggles IsSolution->SolPPE Splash/Vapor Risk

Caption: Decision matrix for selecting PPE based on the physical state of 6-Formyl-5-methylnicotinic acid.

Protocol A: Safe Weighing (The Critical Step)

Most exposure accidents occur here due to static electricity dispersing the powder.[2]

  • Engineering Control: Use a dedicated Balance Enclosure or a Fume Hood with a draft shield.[2] Never weigh on an open bench.

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weighing boat.[2] Pyridine derivatives often carry high static charges.[2]

  • The "Wet" Transfer: If possible, dissolve the solid inside the weighing vessel (if tared) before transferring it to the main reaction flask.[2] This eliminates the "dusty pour."[2]

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use.[2] Dispose of the tissue as solid hazardous waste.[2]

Protocol B: Spill Response
  • Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (dampened with water) to solubilize and suppress dust, then scoop into a waste jar.[2]

  • Solution Spill: Absorb with vermiculite or sand.[2][3] Do not use combustible materials (sawdust) if the solvent is flammable.[2]

Decontamination & Disposal

Improper disposal of aldehyde-acids can lead to downstream waste incompatibility.[1][2]

Waste Segregation[1]
  • Stream: Organic Acid Waste.

  • Incompatibility Alert: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide waste).[2]

    • Reason: Mixing with oxidizers can oxidize the aldehyde to a peracid (explosive potential).[2] Mixing with bases generates heat (neutralization) which can volatilize the pyridine core.[2]

Diagram 2: Waste & Decon Workflow

Waste_Workflow Source Contaminated Material (Gloves, Wipes, Product) Segregate Segregate by Type Source->Segregate Decon Surface Decon: 1. Wipe with MeOH 2. Wash with Soap/Water Source->Decon Benchtop Cleanup SolidWaste Solid Waste Bin (Double Bagged) Segregate->SolidWaste Solids/Wipes LiquidWaste Liquid Organic Acid Carboy (Label: 'Contains Aldehydes') Segregate->LiquidWaste Mother Liquors

Caption: Workflow for segregating waste streams to prevent chemical incompatibility in the waste carboy.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Pyridine-3-carboxylic acid derivatives. ECHA.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). [Link][2]

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